Erlotinib D6 HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

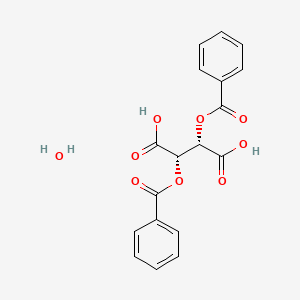

CP-358774-d6 , is a deuterium-labeled derivative of Erlotinib. The parent compound, Erlotinib, is an EGFR (epidermal growth factor receptor) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer . Specifically, it targets tumors with specific EGFR mutations, such as exon 19 deletions or exon 21 (L858R) substitution mutations.

Wirkmechanismus

Target of Action

Erlotinib D6 HCl primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein found on the surface of both normal and cancer cells, and it plays a crucial role in cell growth and multiplication . Erlotinib also inhibits JAK2V617F, a mutant form of tyrosine kinase JAK2 found in most patients with polycythemia vera (PV) and a substantial proportion of patients with idiopathic myelofibrosis or essential thrombocythemia .

Mode of Action

This compound is a highly specific and reversible inhibitor of EGFR tyrosine kinase . It binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This binding blocks the phosphorylation of EGFR, thereby inhibiting the activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of EGFR by this compound disrupts several downstream signaling pathways that are crucial for cell growth, differentiation, and survival . This disruption can lead to cell death . Additionally, Erlotinib’s inhibition of JAK2V617F introduces the potential use of Erlotinib in the treatment of JAK2V617F-positive PV and other myeloproliferative disorders .

Pharmacokinetics

Erlotinib D6 has been used as an internal standard for chromatographic analysis , suggesting it may have similar ADME properties to Erlotinib.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of cell death . By inhibiting EGFR and potentially JAK2V617F, this compound disrupts critical cell growth and survival pathways, leading to the death of cancer cells .

Action Environment

Environmental factors such as the presence of certain mutations in cancer cells can influence the compound’s action, efficacy, and stability

Biochemische Analyse

Biochemical Properties

Erlotinib D6 Hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition occurs through the binding of Erlotinib D6 Hydrochloride to the adenosine triphosphate (ATP) binding site of the receptor, thereby preventing the phosphorylation and activation of downstream signaling pathways . The compound interacts with various biomolecules, including enzymes and proteins involved in cell proliferation and survival, such as the EGFR itself and other downstream effectors like the RAS-RAF-MEK-ERK pathway .

Cellular Effects

Erlotinib D6 Hydrochloride exerts significant effects on various types of cells, particularly cancer cells. By inhibiting the EGFR tyrosine kinase, Erlotinib D6 Hydrochloride disrupts cell signaling pathways that are essential for cell growth and survival . This disruption leads to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis in cancer cells . Additionally, Erlotinib D6 Hydrochloride influences gene expression and cellular metabolism, further contributing to its anti-cancer effects .

Molecular Mechanism

The molecular mechanism of Erlotinib D6 Hydrochloride involves its binding to the ATP binding site of the EGFR tyrosine kinase, resulting in the inhibition of receptor phosphorylation and subsequent activation of downstream signaling pathways . This inhibition prevents the activation of key proteins involved in cell proliferation and survival, such as the RAS-RAF-MEK-ERK pathway and the PI3K-AKT pathway . Erlotinib D6 Hydrochloride also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Erlotinib D6 Hydrochloride can vary over time. The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that Erlotinib D6 Hydrochloride can maintain its inhibitory effects on EGFR signaling and cellular function for several days to weeks in in vitro and in vivo models . Prolonged exposure to the compound may lead to the development of resistance in some cancer cells .

Dosage Effects in Animal Models

The effects of Erlotinib D6 Hydrochloride in animal models are dose-dependent. At lower doses, the compound effectively inhibits EGFR signaling and reduces tumor growth without causing significant toxicity . At higher doses, Erlotinib D6 Hydrochloride can cause adverse effects, including weight loss, gastrointestinal disturbances, and hepatotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve significant anti-tumor activity .

Metabolic Pathways

Erlotinib D6 Hydrochloride is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The compound undergoes oxidative metabolism, resulting in the formation of various metabolites that are excreted in the urine and feces . Erlotinib D6 Hydrochloride can also affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, Erlotinib D6 Hydrochloride is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Erlotinib D6 Hydrochloride is known to accumulate in certain tissues, such as the liver and lungs, where it exerts its therapeutic effects . The localization and accumulation of the compound can influence its efficacy and toxicity .

Subcellular Localization

Erlotinib D6 Hydrochloride is primarily localized in the cytoplasm and cell membrane, where it interacts with the EGFR tyrosine kinase . The compound may also be found in other subcellular compartments, such as the nucleus, where it can affect gene expression and other cellular processes . Post-translational modifications and targeting signals play a role in directing Erlotinib D6 Hydrochloride to specific cellular compartments .

Analyse Chemischer Reaktionen

Erlotinib-d6 unterliegt wie seine Muttersubstanz verschiedenen chemischen Reaktionen. Diese beinhalten:

Reversible Bindung an die EGFR-Tyrosinkinase: Erlotinib-d6 bindet reversibel an die ATP-Bindungsstelle der EGFR-Tyrosinkinase und hemmt deren Aktivität.

Potenzielle Hemmung von JAK2V617F: Aktuelle Studien deuten darauf hin, dass Erlotinib auch ein potenter Inhibitor von JAK2V617F ist, einer mutierten Form der Tyrosinkinase, die bei myeloproliferativen Erkrankungen vorkommt.

Häufige Reagenzien und Bedingungen für diese Reaktionen sind für Erlotinib-d6 nicht explizit dokumentiert.

Wissenschaftliche Forschungsanwendungen

Erlotinib-d6 findet Anwendung in verschiedenen wissenschaftlichen Bereichen:

Onkologieforschung: Untersuchung EGFR-gerichteter Therapien und Verständnis von Mechanismen der Arzneimittelresistenz.

Arzneimittelentwicklung: Studium von Kinaseinhibitoren und deren Auswirkungen auf Krebszellen.

Pharmakologie: Bewertung der Sicherheit, Wirksamkeit und des therapeutischen Potenzials von Erlotinib-d6.

5. Wirkmechanismus

Der Wirkmechanismus von Erlotinib-d6 spiegelt den von Erlotinib wider. Es hemmt die EGFR-Tyrosinkinase und stört nachgeschaltete Signalwege, die an Zellproliferation, -überleben und -angiogenese beteiligt sind. Durch die Blockierung der EGFR-Aktivierung hemmt Erlotinib-d6 das Tumorwachstum.

Vergleich Mit ähnlichen Verbindungen

Während Erlotinib-d6 aufgrund seiner Deuteriummarkierung einzigartig ist, haben andere EGFR-Inhibitoren wie Gefitinib und Afatinib ähnliche Wirkmechanismen. Diese Verbindungen zielen ebenfalls auf EGFR ab und spielen eine entscheidende Rolle in der Krebstherapie.

Eigenschaften

IUPAC Name |

N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTBEUCJPZQMDZ-HVTBMTIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)

![13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid](/img/structure/B602386.png)